4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole

Catalog No.
S14646772
CAS No.
M.F
C6Br2F2N2O
M. Wt
313.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole

Product Name

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole

IUPAC Name

4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole

Molecular Formula

C6Br2F2N2O

Molecular Weight

313.88 g/mol

InChI

InChI=1S/C6Br2F2N2O/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6

InChI Key

GKKUHQQNQBVLSW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NON=C2C(=C1F)Br)Br)F

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is a heterocyclic organic compound characterized by its unique structure that incorporates both bromine and fluorine atoms. The molecular formula for this compound is C6Br2F2N2OC_6Br_2F_2N_2O, and it has a molar mass of approximately 313.88 g/mol. This compound exists as a white to off-white crystalline solid with a melting point ranging from 153 °C to 156 °C .

The structure of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole includes a benzene-like ring fused to an oxadiazole moiety, which is known for its electronic properties. The presence of bromine and fluorine substituents enhances its electron-withdrawing capabilities, making it suitable for various applications in organic electronics and materials science .

  • Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution mechanisms.
  • Cross-Coupling Reactions: It is frequently utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille coupling. These reactions enable the formation of carbon-carbon bonds, facilitating the construction of complex organic molecules and polymers.
  • Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of catalysts.
  • Oxidation Reactions: This compound can also undergo oxidation reactions to yield various oxidized derivatives.

While specific biological activity data for 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is limited, compounds with similar structures often exhibit significant biological effects. The electronic properties imparted by the bromine and fluorine substituents can influence interactions with biological targets. Research into related compounds suggests potential applications in medicinal chemistry and materials science due to their electronic properties and stability .

The synthesis of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole typically involves several key steps:

  • Bromination: The initial step involves brominating benzo[c][1,2,5]oxadiazole using bromine in the presence of a catalyst such as iron or aluminum bromide.
  • Fluorination: Fluorination can be achieved through various methods including electrophilic fluorination or using fluorinating agents under controlled conditions.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%) suitable for research and application .

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole has numerous applications in advanced materials:

  • Organic Electronics: It serves as a building block for organic photovoltaic devices and organic light-emitting diodes. Its electron-withdrawing properties enhance charge separation and improve power conversion efficiencies in solar cells.
  • Luminescent Materials: Derivatives of this compound are explored for their luminescent properties in applications such as organic light-emitting diodes and sensing technologies .
  • Polymer Synthesis: It acts as a precursor for synthesizing conjugated polymers that are essential in various electronic applications.

Interaction studies involving 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole primarily focus on its role in cross-coupling reactions with other organic compounds. These studies reveal how the compound interacts with arylboronic acids or arylstannanes in palladium-catalyzed reactions to form extended conjugated systems. Such interactions are crucial for developing new materials with enhanced electronic properties for use in organic electronics .

Several compounds share structural similarities with 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole:

Compound NameSimilaritiesUnique Features
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazoleHeterocyclic structure; electron-withdrawing groupsContains nitro groups instead of fluorine
4-Bromo-5-fluoro-1H-pyrazoleHeterocyclic; potential electronic applicationsDifferent heterocyclic framework
7-Bromo-2-(trifluoromethyl)benzo[c][1,2,5]thiadiazoleSimilar halogenated structureContains trifluoromethyl group

Uniqueness

The uniqueness of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole lies in its combination of both bromine and fluorine substituents on the oxadiazole ring. This specific arrangement significantly influences its electronic properties and reactivity compared to similar compounds. Its ability to participate effectively in cross-coupling reactions further enhances its utility in organic synthesis and material science applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

313.83249 g/mol

Monoisotopic Mass

311.83454 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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